(5-Phenylisoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
(5-Phenylisoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate is a complex organic compound that features both isoxazole and dihydropyridine moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of these functional groups allows for a variety of chemical reactions and interactions, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Target of Action
Isoxazole derivatives, which “(5-Phenylisoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate” is a part of, have been found to bind with high affinity to multiple receptors . They have shown a wide spectrum of biological activities and therapeutic potential .
Biochemical Pathways
Isoxazole derivatives have been found to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Isoxazole derivatives have been found to exhibit a variety of effects due to their broad-spectrum biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylisoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring followed by the construction of the dihydropyridine moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The phenyl group on the isoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be employed under controlled conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it can be used to study enzyme interactions and receptor binding due to its structural complexity.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- (5-Methylisoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate
- (5-Phenylisoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-4-carboxylate
Uniqueness: The unique combination of the isoxazole and dihydropyridine rings in (5-Phenylisoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate provides distinct chemical properties and reactivity patterns. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new pharmaceuticals.
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 2-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-15-13(7-4-8-17-15)16(20)21-10-12-9-14(22-18-12)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDJSBSSCQWHOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CNC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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